Cas no 70771-72-1 (3-methylhex-2-en-1-ol)

3-Methylhex-2-en-1-ol is an unsaturated alcohol with the molecular formula C₇H₁₄O, characterized by a six-carbon chain featuring a double bond at the 2-position and a hydroxyl group at the 1-position. This compound is notable for its role as a fragrance intermediate, contributing to green, floral, and fruity olfactory profiles. Its structural features, including the α,β-unsaturated alcohol moiety, make it a versatile building block in organic synthesis, particularly for the preparation of flavor and fragrance compounds. The compound exhibits moderate stability under standard conditions and is typically handled with care due to its reactive functional groups. Its defined stereochemistry and purity are critical for consistent performance in applications.
3-methylhex-2-en-1-ol structure
3-methylhex-2-en-1-ol structure
Product Name:3-methylhex-2-en-1-ol
CAS No:70771-72-1
MF:C7H14O
MW:114.185462474823
CID:975596
PubChem ID:35482
Update Time:2025-05-24

3-methylhex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-methylhex-2-en-1-ol
    • 1,1,2,2-tetracyano-3-methyl-3-propylcyclopropane
    • 3-Methyl-3-propyl-1,1,2,2-tetracyan-cyclopropan
    • 3-methyl-3-propyl-allyl alcohol
    • 3-Methyl-3-propyl-allylalkohol
    • AC1L6A83
    • AC1Q2UPS
    • AC1Q4QYH
    • AR-1F4268
    • CCG-2046
    • CTK4B6559
    • NSC98338
    • 2-Hexen-1-ol, 3-methyl-
    • DTXSID6021612
    • 70771-72-1
    • Inchi: 1S/C7H14O/c1-3-4-7(2)5-6-8/h5,8H,3-4,6H2,1-2H3
    • InChI Key: CKWCTBJSFBLMOH-UHFFFAOYSA-N
    • SMILES: OCC=C(C)CCC

Computed Properties

  • Exact Mass: 114.10452
  • Monoisotopic Mass: 114.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 74.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

3-methylhex-2-en-1-ol Pricemore >>

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Additional information on 3-methylhex-2-en-1-ol

Introduction to 3-methylhex-2-en-1-ol (CAS No: 70771-72-1)

3-methylhex-2-en-1-ol, identified by its Chemical Abstracts Service registry number CAS No: 70771-72-1, is a significant organic compound belonging to the class of alkenols. This compound features a six-carbon chain with a double bond at the second carbon and a methyl group at the third position, imparting unique chemical properties that make it valuable in various industrial and research applications.

The molecular structure of 3-methylhex-2-en-1-ol consists of an unsaturated hydrocarbon backbone, which contributes to its reactivity and versatility. The presence of the double bond and the methyl substituent allows for diverse chemical transformations, making it a useful intermediate in synthetic chemistry. Its linear configuration and functional groups also enhance its solubility in organic solvents, facilitating its use in formulations requiring high miscibility.

In recent years, 3-methylhex-2-en-1-ol has garnered attention in the field of pharmaceutical research due to its potential as a precursor in the synthesis of bioactive molecules. Studies have demonstrated its role in constructing complex heterocyclic frameworks, which are prevalent in many therapeutic agents. The compound’s ability to undergo polymerization reactions has also been explored, leading to novel materials with applications in drug delivery systems.

One of the most compelling aspects of 3-methylhex-2-en-1-ol is its utility in the development of flavor and fragrance compounds. The compound’s olfactory profile, characterized by a fruity and slightly woody scent, makes it a desirable component in perfumery and essential oil blends. Recent advancements in olfactory chemistry have leveraged 3-methylhex-2-en-1-ol to create synthetic aromas that mimic natural scents, enhancing consumer experiences in products ranging from cosmetics to food additives.

The industrial significance of CAS No: 70771-72-1 extends beyond pharmaceuticals and fragrances. It serves as a key intermediate in the production of polymers and resins, where its unsaturated structure allows for cross-linking reactions that improve material durability. Additionally, researchers have investigated its potential as a fuel additive, demonstrating its ability to enhance combustion efficiency while reducing emissions.

From an environmental perspective, the biodegradability of 3-methylhex-2-en-1-ol has been a subject of interest. Unlike some synthetic compounds that persist in ecosystems, this alkenol exhibits moderate biodegradability under aerobic conditions. This characteristic makes it a more sustainable choice for applications where environmental impact is a concern. Furthermore, efforts are underway to develop greener synthetic routes for CAS No: 70771-72-1, focusing on catalytic processes that minimize waste and energy consumption.

The synthesis of 3-methylhex-2-en-1-ol typically involves catalytic hydrogenation or dehydrogenation reactions starting from more readily available precursors. Advances in catalytic technology have enabled more efficient production methods, reducing costs and improving yields. These innovations are particularly relevant in large-scale manufacturing scenarios where economic feasibility is critical.

In conclusion, 3-methylhex-2-en-1-ol (CAS No: 70771-72-1) represents a versatile compound with broad applications across multiple industries. Its structural features enable diverse chemical modifications, making it indispensable in pharmaceutical synthesis, fragrance creation, polymer manufacturing, and sustainable chemistry initiatives. As research continues to uncover new uses for this compound, its importance is likely to grow further, solidifying its role as a cornerstone molecule in modern chemical science.

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